Spiramide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dopamine Receptor Blockade:

- Mechanism: Spiramide is classified as a dopamine D2 receptor antagonist. This means it binds to D2 receptors, blocking dopamine from attaching and exerting its effects.

- Research: Studies have shown that spiramide can reverse amphetamine-induced grooming behavior suppression in rats, suggesting its ability to counteract the effects of increased dopamine activity []. This finding has implications for research on conditions like schizophrenia, where dopamine dysregulation is a potential factor.

Potential Applications:

- Neurological Disorders: Due to its dopamine receptor blocking properties, spiramide has been explored as a treatment for movement disorders like Parkinson's disease and Huntington's disease. However, its effectiveness in these conditions is still under investigation, and other medications are often preferred choices.

- Psychosis: Research suggests spiramide might have a role in managing symptoms of schizophrenia by regulating dopamine activity. However, more studies are needed to determine its efficacy and safety compared to existing antipsychotic medications.

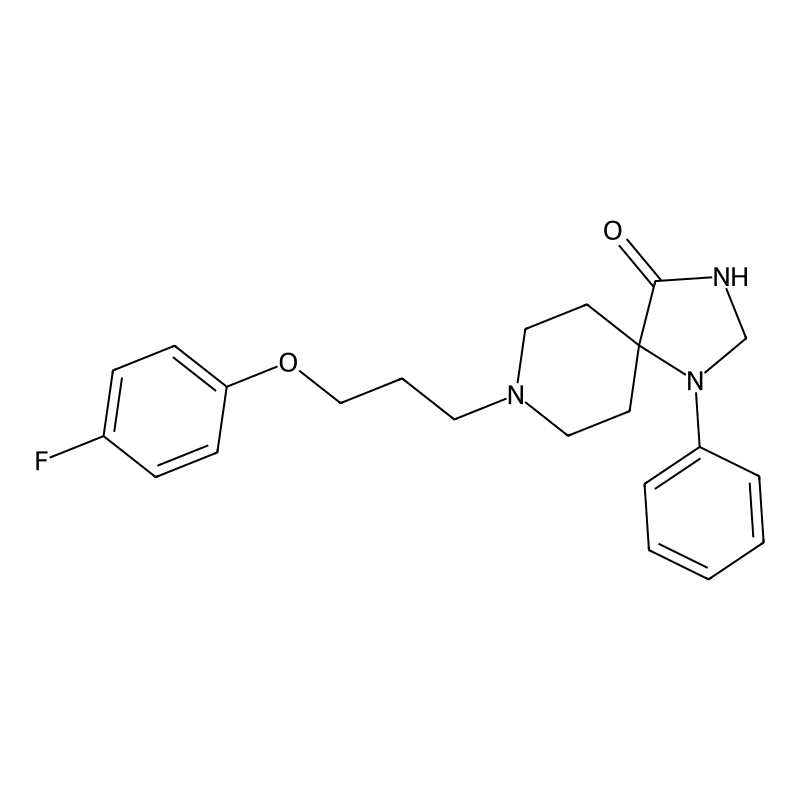

Spiramide is a novel compound classified as a diterpene amide, primarily extracted from the roots of Spiraea japonica var. acuta. Its chemical structure is characterized by a complex arrangement that includes a phenyl group and a 3-(4-fluorophenoxy)propyl chain, making it an azaspiro compound with the molecular formula C22H26FN3O2 . Spiramide has garnered attention for its unique properties and potential biological applications.

- Spiramide is believed to work by antagonizing (blocking) specific serotonin (5-HT) and dopamine (D2) receptors in the brain [].

- This interaction may help regulate neurotransmitter activity and potentially improve symptoms of schizophrenia [].

- The exact mechanisms by which Spiramide influences these receptors are still under investigation.

- As an investigational drug, information on the safety and hazards of Spiramide is limited.

- Studies are ongoing to assess its side effects and potential risks [].

- Due to the lack of publicly available data, it is important to emphasize that Spiramide should only be handled by qualified researchers in controlled laboratory settings [].

Spiramide can undergo various chemical transformations. Notably, it has been involved in chemodivergent transformations of amides, where it can be converted to different functionalized derivatives. For instance, reactions involving boron enolates have shown that spiramide can yield α-aminoketones and cyclic amines through selective eliminations . The compound's stability allows for diverse reactivity patterns, particularly in the presence of electrophiles.

Spiramide exhibits significant biological activity, particularly as a 5-HT2A receptor antagonist. This characteristic has been demonstrated in behavioral studies where spiramide effectively blocked serotonin receptor activity, suggesting potential applications in treating psychiatric disorders . Additionally, preliminary studies indicate that spiramide may possess neuroprotective effects, contributing to its therapeutic potential .

Spiramide's primary applications lie in pharmacology due to its role as a 5-HT2A antagonist. This property makes it a candidate for developing treatments for various mental health conditions, including anxiety and depression. Furthermore, its neuroprotective effects suggest potential uses in neurodegenerative disease management .

Interaction studies of spiramide have primarily focused on its binding affinity to serotonin receptors. These studies indicate that spiramide effectively competes with serotonin at the 5-HT2A receptor site, leading to significant pharmacological effects. The compound's interactions with other neurotransmitter systems remain an area for further research to fully understand its therapeutic implications .

Several compounds exhibit structural and functional similarities to spiramide. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Serotonin | Indoleamine | Natural neurotransmitter affecting mood |

| Fluoxetine | Selective Serotonin Reuptake Inhibitor | Antidepressant used for major depressive disorder |

| Risperidone | Atypical Antipsychotic | Acts on multiple neurotransmitter receptors |

| Clozapine | Atypical Antipsychotic | Effective in treatment-resistant schizophrenia |

Uniqueness of Spiramide:

- Spiramide stands out due to its specific action as a 5-HT2A antagonist while also showcasing potential neuroprotective properties. Unlike typical antidepressants like fluoxetine, which primarily target serotonin reuptake, spiramide's unique structure allows it to interact distinctly with serotonin receptors.

The traditional synthesis of spiramide follows established pharmaceutical chemistry methodologies that have been refined over decades of development. The core synthetic strategy relies on the preparation of the 1,3,8-triazaspiro[4.5]decan-4-one framework, commonly referred to as spirodecanone, followed by selective functionalization [3] [4].

Strecker-like Condensation Approach

The foundational route begins with a Strecker-like condensation between N-benzyl-4-piperidone, aniline, and trimethylsilyl cyanide (TMSCN) [3]. This reaction produces 4-anilino-1-benzylpiperidine-4-carbonitrile as a key intermediate. The process proceeds through acid-catalyzed partial hydrolysis of the nitrile group to form the corresponding amide, 4-anilino-1-benzylpiperidine-4-carboxamide. Treatment with dimethylformamide dimethyl acetal (DMF-DMA) facilitates spiroimidazolidone ring formation, yielding 8-benzyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one [3].

Sequential Reduction and Deprotection

The traditional route continues with sodium borohydride reduction of the imine bond, producing 8-benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one. Catalytic hydrogenation using palladium on carbon removes the benzyl protecting group, affording the core spirodecanone structure. This intermediate serves as the crucial precursor for spiramide synthesis [3].

Direct Alkylation Strategy

The final transformation involves N-alkylation at the 8-position of the spirodecanone core with 3-(4-fluorophenoxy)propyl halide. This reaction typically employs potassium carbonate as base in dimethylformamide solvent at elevated temperatures (60-80°C) for 6-12 hours, achieving yields of 60-80% [5]. The regioselective nature of this alkylation ensures exclusive functionalization at the desired nitrogen center.

Modern Synthesis Techniques

Contemporary synthetic approaches to spiramide have embraced advanced methodologies that improve efficiency, selectivity, and scalability while reducing environmental impact.

Parallel Solution-Phase Synthesis

Modern pharmaceutical research has implemented parallel synthesis strategies for generating spiramide analogues [5]. This approach utilizes automated reagent dispensing systems and controlled reaction conditions to prepare libraries of 4-substituted piperidines through reductive amination and acylation protocols. The resulting intermediates undergo either homogeneous or heterogeneous alkylation using a product release-only concept, facilitating rapid purification and structural diversification.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating spiramide synthesis. This technique reduces reaction times from hours to minutes while often improving yields through enhanced energy transfer and more uniform heating. The method proves particularly effective for cyclization steps and N-alkylation reactions, where traditional heating methods may lead to decomposition or side reactions [6].

Combinatorial Chemistry Applications

High-throughput synthesis platforms enable the preparation of extensive spiramide analogue libraries for structure-activity relationship studies. These automated systems incorporate solid-phase extraction protocols and parallel purification techniques, allowing for rapid screening of receptor selectivity profiles. The approach has identified spiramide derivatives with improved selectivity compared to both spiperone and the parent spiramide compound [5].

Green Chemistry Implementations

Modern synthesis incorporates environmentally conscious methodologies, including solvent-free conditions, recyclable catalysts, and atom-economical transformations. These approaches align with current pharmaceutical industry sustainability initiatives while maintaining synthetic efficiency [7].

Biomimetic Synthesis Approaches

While spiramide itself is a synthetic compound, biomimetic strategies have been applied to related spirocyclic structures, providing insights applicable to spiramide synthesis.

Enzyme-Catalyzed Transformations

Research into spirocyclic natural products has revealed enzyme-catalyzed approaches that could be adapted for spiramide synthesis [8] [9]. These methods utilize oxidative dimerization processes and stereoselective cyclization reactions under mild conditions. Although not directly applicable to spiramide due to its synthetic nature, these approaches inform the development of more environmentally friendly synthetic routes.

Bio-Inspired Cyclization Strategies

Natural product synthesis has demonstrated the utility of biomimetic cyclization approaches for constructing complex spirocyclic frameworks [8]. These strategies emphasize atom economy and selective bond formation, principles that have been incorporated into modern spiramide synthesis protocols.

Sustainable Synthesis Principles

Biomimetic approaches emphasize the use of readily available starting materials, mild reaction conditions, and minimal waste generation. These principles have influenced the development of greener spiramide synthesis routes that reduce environmental impact while maintaining synthetic efficiency [10].

Regioselective and Stereoselective Synthesis

The synthesis of spiramide requires precise control of regioselectivity, particularly in the N-alkylation step that introduces the 3-(4-fluorophenoxy)propyl substituent.

Regioselective N-Alkylation

The spirodecanone core contains multiple nitrogen atoms, necessitating selective alkylation at the 8-position. This selectivity arises from the differential nucleophilicity of the nitrogen centers, with the piperidine nitrogen (N-8) being more nucleophilic than the lactam nitrogen atoms [5]. Reaction conditions employing weak bases and aprotic solvents favor this regioselective transformation.

Stereoselective Synthesis Considerations

While spiramide lacks defined stereocenters, related spirocyclic compounds have been synthesized using stereoselective methodologies [11] [12]. These approaches include chiral auxiliary-mediated reactions, asymmetric catalysis, and stereoselective cyclization protocols that could be adapted for spiramide analogues containing stereogenic centers.

Facial Selectivity in Cyclization

The formation of the spirocyclic core can proceed through multiple stereochemical pathways. Modern synthesis employs directed cyclization strategies that control the facial selectivity of ring closure, ensuring consistent stereochemical outcomes in related spirocyclic systems [11] [13].

Chiral Resolution Techniques

For spiramide analogues containing chiral centers, resolution techniques including chromatographic separation and enzymatic resolution have been employed to obtain enantiomerically pure materials [14]. These methods are essential for pharmacological studies requiring specific stereoisomers.

Scale-up Considerations for Laboratory Synthesis

The transition from laboratory-scale to larger synthetic operations requires careful optimization of reaction conditions, purification protocols, and safety considerations.

Process Optimization

Scale-up of spiramide synthesis involves optimizing solvent systems, reaction temperatures, and reagent stoichiometry to maintain high yields while ensuring reproducibility. The traditional alkylation step benefits from homogeneous reaction conditions that facilitate heat and mass transfer at larger scales [5].

Purification Strategies

Laboratory-scale synthesis typically employs column chromatography for purification, but larger scales require alternative approaches such as crystallization, extraction protocols, or preparative high-performance liquid chromatography. The development of robust crystallization conditions for spiramide enables efficient purification at increased scales [15].

Safety and Environmental Considerations

Scale-up protocols must address safety concerns related to reagent handling, particularly for the organic halides used in the N-alkylation step. Environmental considerations include solvent recovery, waste minimization, and the implementation of greener synthetic alternatives where possible [16].

Quality Control Parameters

Larger-scale synthesis requires comprehensive analytical monitoring including in-process controls, impurity profiling, and final product characterization. These parameters ensure consistent product quality and regulatory compliance for research applications [15].

Synthesis from Spiperone Derivatives

Spiramide's structural relationship to spiperone provides alternative synthetic pathways that leverage existing spiperone chemistry.

Spiperone Analogue Libraries

The development of spiperone analogues has created a foundation for spiramide synthesis through structural modification approaches [5]. These methods involve selective transformation of the spiperone core structure, including replacement of the butyrophenone moiety with the triazaspiro framework.

Structure-Activity Relationship Optimization

Synthesis from spiperone derivatives enables systematic exploration of structure-activity relationships around the spirocyclic core [5]. This approach has identified key structural features responsible for receptor selectivity, guiding the rational design of improved spiramide analogues.

Convergent Synthesis Strategies

Modern approaches employ convergent strategies that combine spiperone-derived fragments with spirocyclic intermediates. These methods improve synthetic efficiency by allowing parallel preparation of key building blocks that are combined in the final assembly steps [17].

Medicinal Chemistry Applications

The synthesis of spiramide from spiperone derivatives supports medicinal chemistry programs focused on developing next-generation antipsychotic agents with improved selectivity profiles. These efforts have produced compounds with enhanced 5-HT2A selectivity compared to traditional antipsychotics [5] [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Other CAS

Wikipedia

Dates

2: Nielsen EB, Lyon M. Drinking behaviour and brain dopamine: antagonistic effect of two neuroleptic drugs (pimozide and spiramide) upon amphetamine-or apomorphine-induced hypodipsia. Psychopharmacologia. 1973 Dec 20;33(4):299-308. PubMed PMID: 4776656.

3: Platica M, Doody J, Mandeli JP, Hollander VP. Role of prolactin in growth of the rat mammary tumor MTW9. Int J Cancer. 1991 Apr 22;48(1):109-12. PubMed PMID: 2019452.

4: Rasbach KA, Funk JA, Jayavelu T, Green PT, Schnellmann RG. 5-hydroxytryptamine receptor stimulation of mitochondrial biogenesis. J Pharmacol Exp Ther. 2010 Feb;332(2):632-9. doi: 10.1124/jpet.109.159947. Epub 2009 Oct 29. PubMed PMID: 19875674; PubMed Central PMCID: PMC2812119.

5: He HP, Shen YM, Zhang JX, Zuo GY, Hao XJ. New diterpene alkaloids from the roots of Spiraea japonica. J Nat Prod. 2001 Mar;64(3):379-80. PubMed PMID: 11277763.

6: Czoty PW, Howell LL. Behavioral effects of AMI-193, a 5-HT(2A)- and dopamine D(2)-receptor antagonist, in the squirrel monkey. Pharmacol Biochem Behav. 2000 Oct;67(2):257-64. PubMed PMID: 11124389.

7: Hansen HC, Olsson R, Croston G, Andersson CM. Multistep solution-phase parallel synthesis of spiperone analogues. Bioorg Med Chem Lett. 2000 Nov 6;10(21):2435-9. PubMed PMID: 11078195.

8: Hamada K, Yoshida M, Isayama H, Yagi Y, Kanazashi S, Kashihara Y, Takeuchi K, Yamaguchi I. Possible involvement of endogenous 5-HT in aggravation of cerulein-induced acute pancreatitis in mice. J Pharmacol Sci. 2007 Nov;105(3):240-50. Epub 2007 Oct 27. PubMed PMID: 17965538.